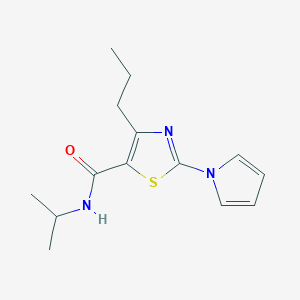

N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-propan-2-yl-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-4-7-11-12(13(18)15-10(2)3)19-14(16-11)17-8-5-6-9-17/h5-6,8-10H,4,7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASQMZALSWROIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of N-propargylated-2-acyl-pyrroles, followed by a cyclization reaction catalyzed by palladium on carbon (Pd/C) at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The presence of the thiazole ring in N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide suggests it may possess similar activities against various pathogens. Studies have shown that compounds with thiazole structures can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antimicrobial agents .

Anticancer Potential

Compounds containing pyrrole and thiazole rings have been investigated for their anticancer properties. The unique combination of these moieties in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Enzyme Inhibition

The interaction of this compound with specific enzymes could lead to significant therapeutic applications. For instance, enzyme inhibition studies could explore its potential as a drug candidate targeting enzymes involved in metabolic pathways or disease processes. Techniques such as molecular docking studies can provide insights into its binding affinities and mechanisms of action against target enzymes .

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions involving thiazole and pyrrole derivatives. Key reaction conditions, such as temperature and pH, play a crucial role in optimizing yield and purity. Characterization techniques like NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies

Table 1: Summary of Case Studies on Thiazole Derivatives

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : The target compound’s propyl and pyrrole groups contrast with analogs featuring bulkier substituents (e.g., benzyl in or indole in ). Smaller alkyl chains (propyl vs. butyl) may enhance solubility but reduce lipophilicity .

- Heterocyclic Diversity : Thiadiazole-containing analogs () exhibit broader bioactivity, likely due to enhanced electron-deficient regions for target binding .

Biological Activity

N-(propan-2-yl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound belongs to the class of thiazolecarboxamides, characterized by the presence of nitrogen and sulfur heteroatoms. Its molecular formula is CHNOS, with a molecular weight of approximately 336.47 g/mol. The structure includes a thiazole ring, a pyrrole moiety, and various alkyl substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods involving condensation reactions under controlled conditions. Careful optimization of temperature and pH is crucial for high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and disrupting cellular proliferation pathways.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or transcription factors associated with cancer progression. For instance, compounds with similar structures have been shown to inhibit CDK9-mediated transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1 .

Neuroprotective Effects

Emerging research indicates that thiazole derivatives can also exhibit neuroprotective activities. This compound has been investigated for its potential to inhibit GSK-3β, a kinase involved in neuroinflammatory processes:

This inhibition suggests a role in mitigating neurodegenerative diseases by regulating inflammatory pathways.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Anti-inflammatory Activity : A study demonstrated that thiazole derivatives could significantly reduce inflammatory markers in animal models, indicating their potential as anti-inflammatory agents.

- Antimicrobial Properties : Compounds similar to this compound have shown promising antimicrobial activity against various pathogens, highlighting their versatility in therapeutic applications .

Q & A

Q. Table 1: Key Physical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | DMSO, ethanol, chloroform | |

| Stability | Stable at RT (decomposes >200°C) | |

| Melting Point | 180–185°C (uncorrected) |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

- Standardized Bioassays :

- Use cell lines with consistent passage numbers (e.g., HepG2 or HEK293) and validate via ATP-based viability assays .

- Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal Validation :

- Compare results across multiple assays (e.g., enzymatic inhibition vs. cellular proliferation) .

- Perform structural integrity checks (e.g., LC-MS post-assay) to rule out degradation .

- Dose-Response Analysis : Generate IC₅₀ curves with at least 8 data points to ensure reproducibility .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound?

Answer:

- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina. Prioritize kinases or GPCRs due to thiazole/pyrrole motifs .

- Enzyme Inhibition Assays : Test activity against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using fluorogenic substrates .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Key Consideration : Use siRNA knockdown to validate target involvement .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Core Modifications :

- Vary the propyl chain length (C3 to C5) to assess lipophilicity effects .

- Replace the pyrrole with indole or imidazole to probe heterocycle specificity .

- Functional Group Additions :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole 4-position to enhance electrophilicity .

- Test carboxamide isosteres (e.g., sulfonamides) for improved bioavailability .

- Data Analysis :

- Use QSAR models (e.g., CoMFA) to correlate structural changes with activity .

Advanced: What experimental approaches address low aqueous solubility challenges in pharmacological studies?

Answer:

- Formulation Optimization :

- Use cyclodextrin inclusion complexes or lipid-based nanoemulsions .

- Assess solubility enhancement via phase solubility diagrams .

- Pro-drug Design :

- Synthesize phosphate or glycoside derivatives for improved hydrophilicity .

- Validate hydrolysis kinetics in simulated physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.